molecular formula C16H14N4O2S B1217279 BTAMB CAS No. 83688-78-2

BTAMB

Cat. No.: B1217279
CAS No.: 83688-78-2
M. Wt: 326.4 g/mol
InChI Key: MFIPFYVHTJNYGB-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolylazo)-5-dimethylaminobenzoic acid (BTAMB) is a carboxylic acid-type o-heterocyclic azo dye synthesized for use as a high-sensitivity chromogenic reagent in spectrophotometric metal analysis. Structurally, this compound features a benzothiazole group linked to a dimethylaminobenzoic acid moiety via an azo bond, enabling strong coordination with transition metals like nickel (Ni), cobalt (Co), and iron (Fe) . Its applications span industrial wastewater analysis, steel sample testing, and pharmaceutical quality control, where it forms stable, colored complexes with metals in the presence of surfactants such as Triton X-100 or sodium lauryl sulfate (NaLS) . This compound exhibits molar absorptivity values exceeding 1.0 × 10⁵ L·mol⁻¹·cm⁻¹, making it superior to many traditional reagents in sensitivity .

Properties

CAS No.

83688-78-2

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yldiazenyl)-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C16H14N4O2S/c1-20(2)10-7-8-12(11(9-10)15(21)22)18-19-16-17-13-5-3-4-6-14(13)23-16/h3-9H,1-2H3,(H,21,22)

InChI Key

MFIPFYVHTJNYGB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O

Synonyms

2-(2-benzothiazolylazo)-5-dimethylaminobenzoic acid
BTAMB

Origin of Product

United States

Preparation Methods

BTAMB is synthesized with the objective of preparing sensitive organic reagents. The synthesis involves the reaction of 2-aminobenzothiazole with 5-dimethylaminobenzoic acid in the presence of an azo coupling agent . The reaction conditions typically include an acidic medium and a controlled temperature to ensure the formation of the desired azo compound.

Chemical Reactions Analysis

BTAMB undergoes various chemical reactions, primarily forming complexes with metal ions. These reactions include:

Scientific Research Applications

BTAMB is extensively used in scientific research for its ability to form colored complexes with metal ions, making it a valuable reagent in spectrophotometric analysis. Its applications include:

Mechanism of Action

The mechanism by which BTAMB exerts its effects involves the formation of a complex with metal ions. The azo group in this compound coordinates with the metal ion, resulting in a color change that can be measured spectrophotometrically. This complexation is facilitated by the electron-donating properties of the dimethylamino group and the benzothiazole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

BTAMB belongs to a class of heterocyclic azo dyes used in metal ion detection. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Key Analytical Parameters of this compound and Comparable Reagents

Compound Target Metal λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Optimal pH Range Surfactant Used Selectivity Notes
This compound Ni, Co, Fe 642 (Ni), 690 (Co) 1.36 × 10⁵ (Ni), 1.03 × 10⁵ (Co) 3.5–6.6 Triton X-100, NaLS High selectivity for Ni in surfactants
TAMB Cu, Pd Not reported ~8.0 × 10⁴ (Cu) 4.0–6.0 None Used in chelatometric titrations
5-Cl-PADAB Cu 560 4.5 × 10⁴ 5.0–7.0 None Moderate sensitivity, pH-dependent
3,5-DiBr-PAAB Ni 640 1.1 × 10⁵ 4.5–6.0 NaLS Comparable to this compound for Ni

Key Findings

Sensitivity :

  • This compound outperforms TAMB and 5-Cl-PADAB in molar absorptivity for Ni and Co detection. For example, this compound’s ε for Ni (1.36 × 10⁵) is ~50% higher than 3,5-DiBr-PAAB (1.1 × 10⁵) .
  • In Fe(II) analysis, this compound achieves ε = 7.98 × 10⁴ with surfactants, surpassing classical reagents like 1,10-phenanthroline (ε = 1.1 × 10⁴) .

Selectivity :

  • This compound’s benzothiazole group enhances specificity for Ni in the presence of surfactants, reducing interference from Co²⁺ and Cu²⁺ . In contrast, TAMB shows broader metal affinity but lower selectivity .

Surfactant Synergy: Nonionic surfactants (e.g., Triton X-100) increase this compound’s solubility and stabilize metal complexes, a feature absent in 5-Cl-PADAB and TAMB .

pH Flexibility :

  • This compound operates effectively across a wider pH range (3.5–6.6) compared to 5-Cl-PADAB (optimal at pH 5.0–7.0) .

Applications :

  • This compound is preferred for trace metal analysis in complex matrices (e.g., industrial wastewater) due to its surfactant-enhanced robustness .
  • TAMB and 5-Cl-PADAB are more suited for titration-based methods, where rapid color transition is critical .

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